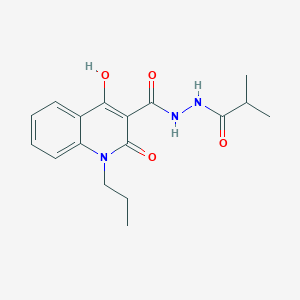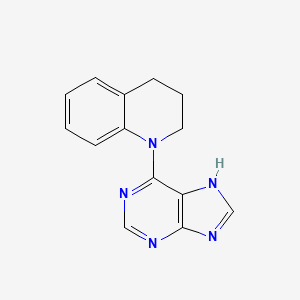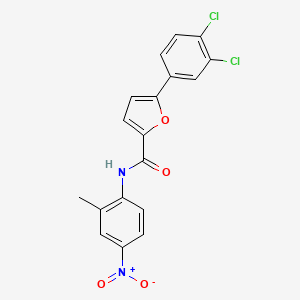![molecular formula C28H21N3O5 B12457489 2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamido group attached to a benzoic acid core, with additional phenylcarbamoyl groups enhancing its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
While specific industrial production methods for 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-bis(methoxycarbonyl)phenyl)carbamoyl)benzoic acid: Shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications.
Benzimidazole derivatives: These compounds also feature benzene and imidazole rings, offering a broad spectrum of biological activities.
Uniqueness
2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C28H21N3O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[3,5-bis(phenylcarbamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H21N3O5/c32-25(29-21-9-3-1-4-10-21)18-15-19(26(33)30-22-11-5-2-6-12-22)17-20(16-18)27(34)31-24-14-8-7-13-23(24)28(35)36/h1-17H,(H,29,32)(H,30,33)(H,31,34)(H,35,36) |
InChI Key |
KFQGRHXLBFVWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile](/img/structure/B12457412.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)




![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)


![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

